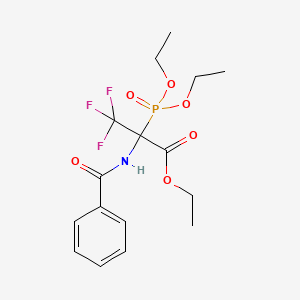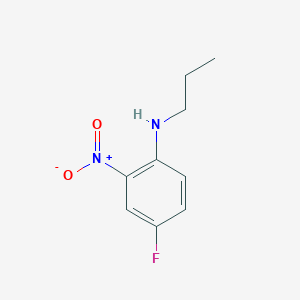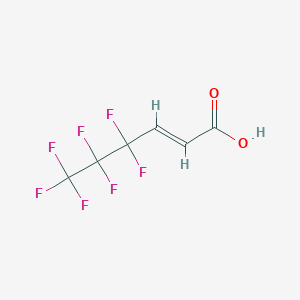
4-Fluoro-3-chloro-5-(trifluoromethyl)benzyl alcohol
Vue d'ensemble
Description
“4-Fluoro-3-chloro-5-(trifluoromethyl)benzyl alcohol” is a chemical compound with the CAS Number: 1431329-65-5 . Its IUPAC name is (4-chloro-3-fluoro-5-(trifluoromethyl)phenyl)methanol . It has a molecular weight of 228.57 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5ClF4O/c9-7-5(8(11,12)13)1-4(3-14)2-6(7)10/h1-2,14H,3H2 . This indicates that the compound contains 8 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 4 fluorine atoms, and 1 oxygen atom .Applications De Recherche Scientifique
Synthesis of α-Trifluoromethyl α-Amino Acids
4-Fluoro-3-chloro-5-(trifluoromethyl)benzyl alcohol plays a role in the synthesis of α-trifluoromethyl α-amino acids. This involves the rearrangement of 5-benzyloxy-4-trifluoromethyl-1,3-oxazoles, derived from 5-fluoro-4-trifluoromethyloxazoles and benzyl alcohols, which is a key step in producing aromatic and heteroaromatic amino acids. This demonstrates the compound's potential as a synthetic Tfm-Gly equivalent (Burger et al., 2006).
Development of Fluorinated Heterocycles
The compound is also instrumental in the development of fluorinated heterocycles. A mild intramolecular fluoro-cyclisation reaction of benzylic alcohols and amines has been developed, utilizing Selectfluor as a key reagent. This process successfully affords fluorinated heterocycles with 1,3-disubstitution (Parmar & Rueping, 2014).
Formation of Benzyl Fluoromethyl Ethers
In another research, the oxidative rearrangement of benzyl alcohols with difluoro(aryl)-λ3-bromane has been explored. This process leads to the selective formation of aryl fluoromethyl ethers, demonstrating the compound's role in the synthesis of specialized chemical structures (Ochiai, Yoshimura & Miyamoto, 2009).
Synthesis of Antimicrobial Agents
The compound is also used in the synthesis of antimicrobial agents. Specifically, 7-chloro-5-trifluoromethyl/7-fluoro/7-trifluoromethyl-4H-1,4-benzothiazines are synthesized using a process involving oxidative cyclization. This showcases the compound's potential in pharmacological applications (Rathore & Kumar, 2006).
Other Chemical Transformations
Additionally, 4-Fluoro-3-chloro-5-(trifluoromethyl)benzyl alcohol is involved in various chemical transformations, including nucleophilic displacement reactions, photocatalytic oxidation, and electron transfer-driven transformations. These processes underline its versatility in organic chemistry and potential for generating novel compounds with specific properties (Iinuma, Moriyama & Togo, 2014).
Propriétés
IUPAC Name |
[3-chloro-4-fluoro-5-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4O/c9-6-2-4(3-14)1-5(7(6)10)8(11,12)13/h1-2,14H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMIZZFUMCPJCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)F)Cl)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101219899 | |
| Record name | 3-Chloro-4-fluoro-5-(trifluoromethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101219899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-chloro-5-(trifluoromethyl)benzyl alcohol | |
CAS RN |
381229-75-0 | |
| Record name | 3-Chloro-4-fluoro-5-(trifluoromethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=381229-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-fluoro-5-(trifluoromethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101219899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![methyl 4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]benzoate](/img/structure/B3041762.png)

